molecular formula C12H6Cl2N2O4 B13731408 2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid CAS No. 212139-07-6

2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid

Katalognummer: B13731408
CAS-Nummer: 212139-07-6
Molekulargewicht: 313.09 g/mol
InChI-Schlüssel: FPPMBOPVLHHSNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a pyridine ring, along with two chlorine atoms on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid typically involves multi-step reactions. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-pyridinecarboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.

    Esters: Formed through esterification reactions.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl structure.

    2,4-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

    2,4-Dichlorophenylacetic acid: Another compound with similar structural features, used in various chemical syntheses.

Uniqueness

2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in different fields.

Eigenschaften

CAS-Nummer

212139-07-6

Molekularformel

C12H6Cl2N2O4

Molekulargewicht

313.09 g/mol

IUPAC-Name

2-(2,4-dichlorophenyl)-3-nitropyridine-4-carboxylic acid

InChI

InChI=1S/C12H6Cl2N2O4/c13-6-1-2-7(9(14)5-6)10-11(16(19)20)8(12(17)18)3-4-15-10/h1-5H,(H,17,18)

InChI-Schlüssel

FPPMBOPVLHHSNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.